molecular formula C13H10N2O B1397216 6-Methoxy-4-vinylquinoline-3-carbonitrile CAS No. 872714-54-0

6-Methoxy-4-vinylquinoline-3-carbonitrile

Cat. No. B1397216
M. Wt: 210.23 g/mol
InChI Key: NWMXWYGJPOKJKV-UHFFFAOYSA-N
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Description

“6-Methoxy-4-vinylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C13H10N2O . It’s used in various fields of research, including organic synthesis and drug discovery.


Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-vinylquinoline-3-carbonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 210.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-4-vinylquinoline-3-carbonitrile” include a molecular weight of 210.23 . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Chemical Reactivity and Synthesis

The reactivity of similar quinoline derivatives like 6-methylchromone-3-carbonitrile has been extensively studied, indicating the versatility of these compounds in chemical synthesis. Such derivatives can undergo various reactions with nucleophilic reagents, leading to the formation of a wide range of heterocyclic systems, which are crucial in medicinal chemistry and materials science (Ibrahim & El-Gohary, 2016).

Corrosion Inhibition

Quinoline derivatives, including 6-Methoxy-4-vinylquinoline-3-carbonitrile, have been recognized for their corrosion inhibition properties. Computational studies suggest that these compounds can effectively inhibit the corrosion of metals such as iron, making them valuable in industrial applications to prolong the lifespan of metal structures (Erdoğan et al., 2017).

Antimicrobial Properties

There is research indicating that 6-methoxyquinoline-3-carbonitrile derivatives can be synthesized for antimicrobial applications. These derivatives have been tested against a range of bacterial and fungal species, showing moderate activity. This suggests their potential in developing new antimicrobial agents (Hagrs et al., 2015).

Fluorescence and Nonlinear Optical Properties

Quinoline derivatives are also studied for their fluorescent properties and potential in nonlinear optical applications. For instance, blue-emitting quinoline derivatives have been synthesized and their spectroscopic and physicochemical parameters analyzed. These compounds show promise in various technological applications due to their distinct optical properties (Afzal et al., 2016).

properties

IUPAC Name

4-ethenyl-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMXWYGJPOKJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-vinylquinoline-3-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-(methyloxy)-3-quinolinecarbonitrile (1.1 g, 5.03 mmol), potassium carbonate (0.76 g, 5.53 mmol), tetrakis-triphenylphosphine (120 mg, 0.10 mmol) in DME (30 mL) and H2O (10 mL) was added 2,4,6-trivinylcycloborane-pyridine complex (1.33 g, 5.53 mmol). After stirring for 5 hours at 85° C. the reaction contents was concentrated and the product purified by chromatography on silica gel (hexanes/EtOAc, 4:1) to give a light brown solid (0.9 g, 86%): LC/MS (ES) m/e 211 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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